Cas no 74538-26-4 (3-acetyl-3,5,10,12-tetrahydroxy-6,11-dioxo-1,2,3,4,6,11-hexahydrotetracen-1-yl 3-(acetylamino)-2,3,6-trideoxyhexopyranoside)

74538-26-4 structure
Product name:3-acetyl-3,5,10,12-tetrahydroxy-6,11-dioxo-1,2,3,4,6,11-hexahydrotetracen-1-yl 3-(acetylamino)-2,3,6-trideoxyhexopyranoside
3-acetyl-3,5,10,12-tetrahydroxy-6,11-dioxo-1,2,3,4,6,11-hexahydrotetracen-1-yl 3-(acetylamino)-2,3,6-trideoxyhexopyranoside Chemical and Physical Properties
Names and Identifiers
-
- 3-acetyl-3,5,10,12-tetrahydroxy-6,11-dioxo-1,2,3,4,6,11-hexahydrotetracen-1-yl 3-(acetylamino)-2,3,6-trideoxyhexopyranoside
- N-[6-[(3-acetyl-3,5,10,12-tetrahydroxy-6,11-dioxo-2,4-dihydro-1H-tetracen-1-yl)oxy]-3-hydroxy-2-methyloxan-4-yl]acetamide
- DTXSID70996062
- N-Acetylkarminomycin
- 3-Acetyl-3,5,10,12-tetrahydroxy-6,11-dioxo-1,2,3,4,6,11-hexahydrotetracen-1-yl 2,3,6-trideoxy-3-[(1-hydroxyethylidene)amino]hexopyranoside
- 74538-26-4
- Carminomycin, N-acetyl-
- 5,12-Naphthacenedione, 8-acetyl-10-((3-(acetylamino)-2,3,6-trideoxy-alpha-L-lyxo-hexopyranosyl)oxy)-7,8,9,10-tetrahydro-1,6,8,11-tetrahydroxy-, (8S-cis-)-
- N-Acetylcarminomycin
- Karminomycin, N-acetyl-
-
- Inchi: InChI=1S/C28H29NO11/c1-10-23(33)15(29-12(3)31)7-18(39-10)40-17-9-28(38,11(2)30)8-14-20(17)27(37)22-21(25(14)35)24(34)13-5-4-6-16(32)19(13)26(22)36/h4-6,10,15,17-18,23,32-33,35,37-38H,7-9H2,1-3H3,(H,29,31)
- InChI Key: LOIHILWNUHRZME-UHFFFAOYSA-N
- SMILES: CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)O)O)(C(=O)C)O)NC(=O)C)O
Computed Properties
- Exact Mass: 555.174
- Monoisotopic Mass: 555.174
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 6
- Hydrogen Bond Acceptor Count: 11
- Heavy Atom Count: 40
- Rotatable Bond Count: 4
- Complexity: 1050
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 6
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.8
- Topological Polar Surface Area: 200Ų
Experimental Properties
- Density: 1.59
- Boiling Point: 837.5°C at 760 mmHg
- Flash Point: 460.3°C
- Refractive Index: 1.701
3-acetyl-3,5,10,12-tetrahydroxy-6,11-dioxo-1,2,3,4,6,11-hexahydrotetracen-1-yl 3-(acetylamino)-2,3,6-trideoxyhexopyranoside Related Literature
-
Dehua Zhou,Kongjun Zhu,Qingliu Wu,Yifeng Wang,Guoan Tai Nanoscale, 2016,8, 1975-1985
-
Daniele Battegazzore,Jenny Alongi,Gaelle Fontaine,Alberto Frache,Serge Bourbigot,Giulio Malucelli RSC Adv., 2015,5, 39424-39432
-
Xinyu Zhao,Mei Chee Tan J. Mater. Chem. C, 2015,3, 10207-10214
-
Irina Geibel,Marc Schmidtmann,Jens Christoffers Org. Biomol. Chem., 2017,15, 7824-7829
-
Kenneth R. Seddon,Geetha Srinivasan,Małgorzata Swadźba-Kwaśny,Anthony R. Wilson Phys. Chem. Chem. Phys., 2013,15, 4518-4526
74538-26-4 (3-acetyl-3,5,10,12-tetrahydroxy-6,11-dioxo-1,2,3,4,6,11-hexahydrotetracen-1-yl 3-(acetylamino)-2,3,6-trideoxyhexopyranoside) Related Products
- 2149502-03-2(1,1-difluoro-4,4-dimethylhexan-2-amine)
- 5739-39-9(3-(4-chlorophenyl)-1-phenylpropan-1-one)
- 2172242-97-4(2-{3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methyl-4-methylpentanamido}-2-methylpropanoic acid)
- 118133-23-6(N-BUTYL(4-BENZYLPIPERAZINYL)FORMAMIDE)
- 1286725-92-5(1-3-(3-methyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl-4-phenylbutane-1,4-dione)
- 1805096-69-8(3-(Bromomethyl)-5-(difluoromethyl)-6-methyl-2-nitropyridine)
- 2034512-22-4(1-(4-chlorophenyl)-5-oxo-N-2-(4-phenyl-1H-pyrazol-1-yl)ethylpyrrolidine-3-carboxamide)
- 2172218-79-8(3-{1-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanoylpiperidin-4-yl}propanoic acid)
- 1379364-31-4(3-(4-bromo-2,5-difluorophenoxy)propanenitrile)
- 2229383-95-1(O-{2-3-(1H-1,2,3,4-tetrazol-5-yl)phenylpropan-2-yl}hydroxylamine)
Recommended suppliers
Jincang Pharmaceutical (Shanghai) Co., LTD.
Gold Member
CN Supplier
Reagent

钜澜化工科技(青岛)有限公司
Gold Member
CN Supplier
Bulk

Hubei Tianan Hongtai Biotechnology Co.,Ltd
Gold Member
CN Supplier
Bulk

Suzhou Genelee Bio-Technology Co., Ltd.
Gold Member
CN Supplier
Bulk

Minglong (Xianning) Medicine Co., Ltd.
Gold Member
CN Supplier
Bulk
